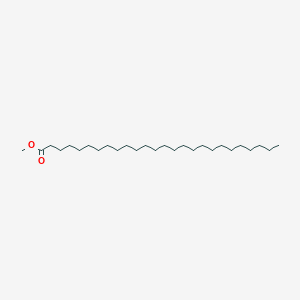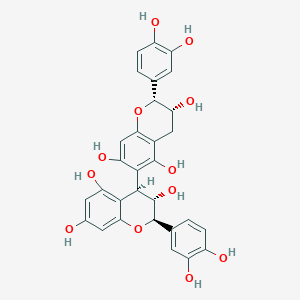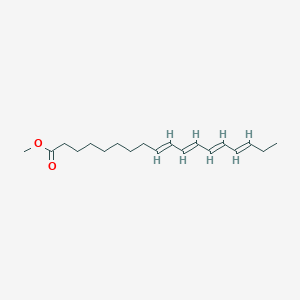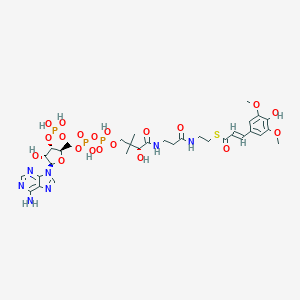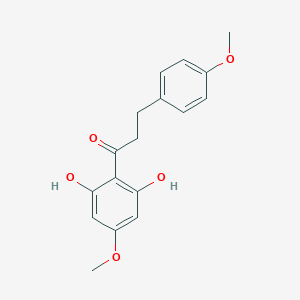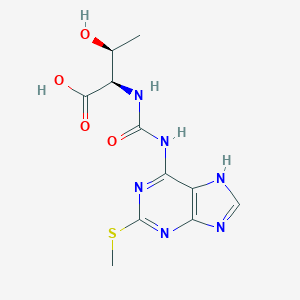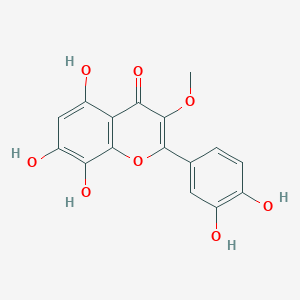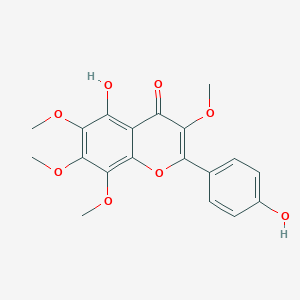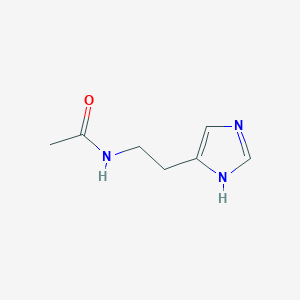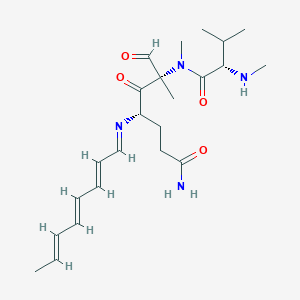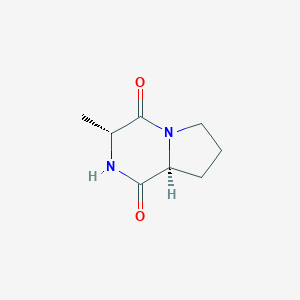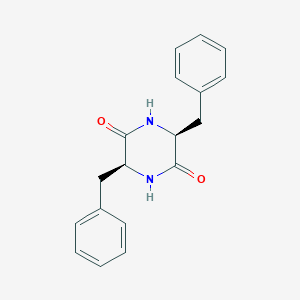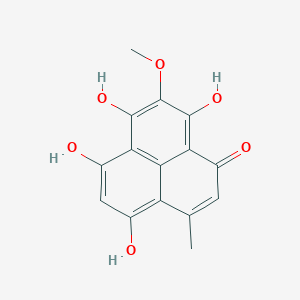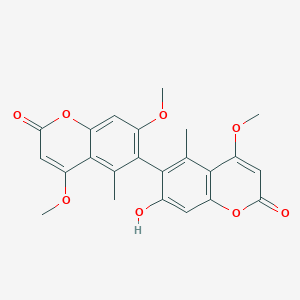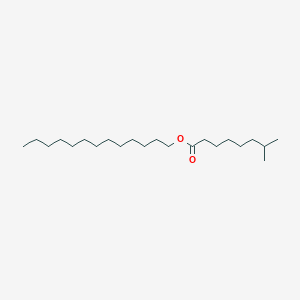
Tridecyl isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecyl isononanoate is an ester compound that is commonly used in various industries, including cosmetics, personal care, and pharmaceuticals. It is a clear, colorless liquid that is soluble in most organic solvents. Tridecyl isononanoate is known for its excellent emollient and lubricant properties, making it a popular ingredient in many skin care and hair care products. In
Mecanismo De Acción
Tridecyl isononanoate works by forming a protective barrier on the skin, which helps to prevent moisture loss and improve skin hydration. It also helps to improve the texture and appearance of the skin by smoothing out fine lines and wrinkles. Tridecyl isononanoate is also known to have antimicrobial properties, which can help to prevent bacterial and fungal infections.
Efectos Bioquímicos Y Fisiológicos
Tridecyl isononanoate has been shown to have a positive effect on skin hydration and barrier function. It has also been shown to improve the texture and appearance of the skin by reducing the appearance of fine lines and wrinkles. Tridecyl isononanoate has also been shown to have antimicrobial properties, which can help to prevent bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tridecyl isononanoate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, tridecyl isononanoate has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous systems. It also has a relatively low boiling point, which can make it difficult to purify.
Direcciones Futuras
There are several future directions for research on tridecyl isononanoate. One area of research could focus on the development of new formulations that incorporate tridecyl isononanoate for use in wound healing and dermatological applications. Another area of research could focus on the use of tridecyl isononanoate in combination with other compounds to enhance its antimicrobial properties. Finally, research could also focus on the development of new synthesis methods for tridecyl isononanoate that are more efficient and environmentally friendly.
Métodos De Síntesis
Tridecyl isononanoate is synthesized by esterification of tridecyl alcohol and isononanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is obtained by distillation and purification.
Aplicaciones Científicas De Investigación
Tridecyl isononanoate has been extensively studied for its various applications in the cosmetic and personal care industry. It is commonly used as a skin conditioning agent, emollient, and lubricant in various skin care and hair care products. Tridecyl isononanoate has also been studied for its antimicrobial properties and its potential use in wound healing and dermatological applications.
Propiedades
Número CAS |
125804-18-4 |
|---|---|
Nombre del producto |
Tridecyl isononanoate |
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
tridecyl 7-methyloctanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-17-20-24-22(23)19-16-14-15-18-21(2)3/h21H,4-20H2,1-3H3 |
Clave InChI |
NRLLZRJXDKUVHM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Otros números CAS |
125804-18-4 |
Sinónimos |
TRIDECYL ISONONANOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



